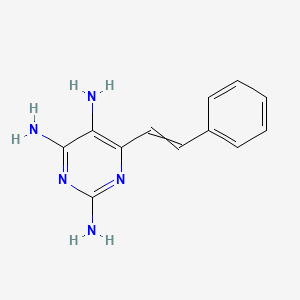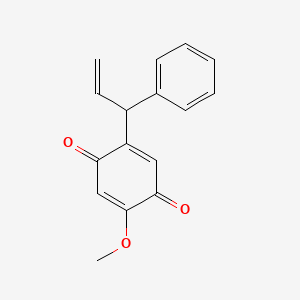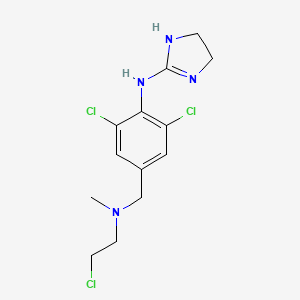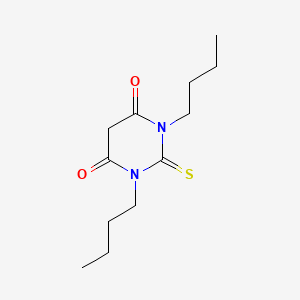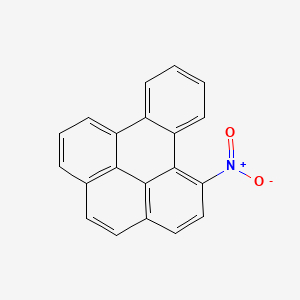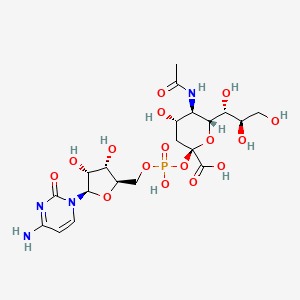
cytidine monophosphate N-acetylneuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine monophosphate N-acetylneuraminic acid, also known as CMP acetylneuraminic acid or CMP-nana, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. Cytidine monophosphate N-acetylneuraminic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, cytidine monophosphate N-acetylneuraminic acid is primarily located in the cytoplasm, nucleus and golgi. In humans, cytidine monophosphate N-acetylneuraminic acid is involved in the amino sugar metabolism pathway. Cytidine monophosphate N-acetylneuraminic acid is also involved in several metabolic disorders, some of which include the salla disease/infantile sialic Acid storage disease pathway, the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway, the sialuria or french type sialuria pathway, and the tay-sachs disease pathway.
CMP-N-acetyl-beta-neuraminic acid is a nucleotide sugar used as a donor by glycosyltransferases for the synthesis of sugar chains It has a role as a mouse metabolite. It derives from a N-acetyl-beta-neuraminic acid. It is a conjugate acid of a CMP-N-acetyl-beta-neuraminate(2-).
A nucleoside monophosphate sugar which donates N-acetylneuraminic acid to the terminal sugar of a ganglioside or glycoprotein.
Applications De Recherche Scientifique
Enzyme Catalysis and Synthesis
Cytidine monophosphate N-acetylneuraminic acid (CMP-N-acetylneuraminic acid) plays a crucial role in enzyme catalysis and synthesis. Kean and Roseman (1966) demonstrated that CMP-N-acetylneuraminic acid synthetase, an enzyme purified from hog submaxillary glands, catalyzes the synthesis of CMP-N-acetylneuraminic acid from CTP and sialic acids (Kean & Roseman, 1966). Similarly, Vann et al. (1987) purified CMP-NeuAc synthetase from Escherichia coli, highlighting its importance in bacterial systems (Vann et al., 1987).
Analytical and Diagnostic Applications
The determination of sialic acids in biological samples, such as liver and milk, is significant in understanding the biochemical pathways and implications of CMP-N-acetylneuraminic acid. Cao et al. (2017) describe a method to analyze these sialic acids in the liver and milk of mice, a process crucial in investigating nutritional and health effects (Cao et al., 2017).
Biosynthesis and Metabolic Studies
CMP-N-acetylneuraminic acid is integral to the study of biosynthesis and metabolism in various organisms. Warren and Blacklow (1962) demonstrated the biosynthesis of CMP-N-acetylneuraminic acid in Neisseria meningitidis, a crucial step in understanding bacterial pathogenicity (Warren & Blacklow, 1962). Furthermore, the purification and characterization of CMP-N-acetylneuraminic acid synthetase in rat liver by Rodríguez-Aparicio et al. (1992) contributes to our understanding of mammalian metabolism (Rodríguez-Aparicio et al., 1992).
Chemotherapy and Disease Research
Research has explored the potential of CMP-N-acetylneuraminic acid in disease diagnostics and therapy. For example, Chatterjee et al. (1978) identified elevated activity of CMP-N-acetylneuraminic acid hydrolase in the serum of ovarian cancer patients, suggesting its possible role as an indicator of malignancy (Chatterjee et al., 1978).
Genetic Studies and Blood Typing
Genetic studies involving CMP-N-acetylneuraminic acid have implications in understanding blood types in animals. Gandolfi et al. (2016) discovered a variant in the CMAH gene, associated with blood type AB in Ragdoll cats, showcasing the enzyme's role in determining blood cell characteristics (Gandolfi et al., 2016).
Propriétés
Numéro CAS |
22-12-8 |
|---|---|
Nom du produit |
cytidine monophosphate N-acetylneuraminic acid |
Formule moléculaire |
C20H31N4O16P |
Poids moléculaire |
614.5 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |
Clé InChI |
TXCIAUNLDRJGJZ-BILDWYJOSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Description physique |
Solid |
Synonymes |
Acetylneuraminic Acid, CMP Acid, CMP Acetylneuraminic Acid, CMP-Sialic CMP Acetylneuraminic Acid CMP Sialic Acid CMP-NANA CMP-Sialic Acid Cytidine Monophosphate N Acetylneuraminic Acid Cytidine Monophosphate N-Acetylneuraminic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




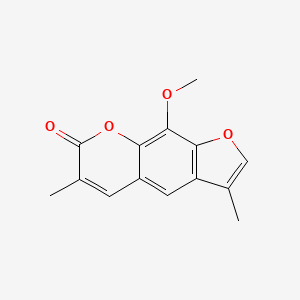
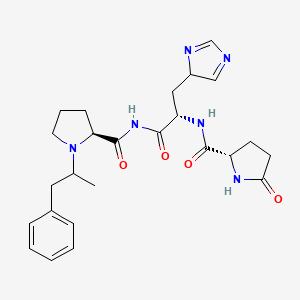
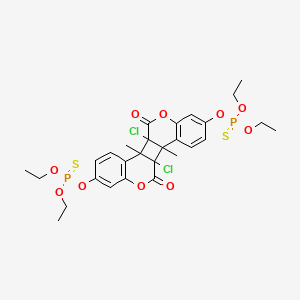

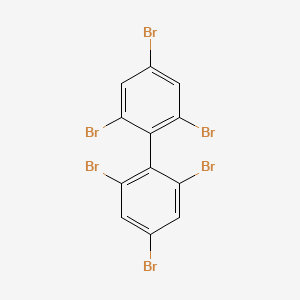

![Benzo[c]phenanthren-2-ol](/img/structure/B1203068.png)
